Cas no 401930-07-2 (1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol)

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a piperidin-4-ol moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group, while the hydroxyl group on the piperidine ring offers potential for further functionalization. The compound is of interest in medicinal chemistry and agrochemical research, where its scaffold may serve as a key intermediate for the development of biologically active molecules. Its well-defined synthetic route and high purity make it suitable for rigorous applications in drug discovery and material science.
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol structure
401930-07-2 structure
Product Name:1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
CAS No:401930-07-2
MF:C10H12F3N3O
MW:247.216992378235
MDL:MFCD01311906
CID:328512
PubChem ID:2795837
Update Time:2025-05-24

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol
    • 1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinol
    • 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
    • 4-Piperidinol,1-[4-(trifluoromethyl)-2-pyrimidinyl]-
    • 1-(4-TRIFLUOROMETHYL-PYRIMIDIN-2-YL)-PIPERIDIN-4-OL
    • Maybridge1_000401
    • C10H12F3N3O
    • HMS542K05
    • SBB075182
    • MB01762
    • MFCD01311906
    • 401930-07-2
    • CCG-236482
    • DTXSID50383810
    • FT-0765878
    • AKOS008491772
    • SCHEMBL5463427
    • SDCCGMLS-0065834.P001
    • DS-2341
    • FS-3310
    • QQWTYVSELDRYPM-UHFFFAOYSA-N
    • CS-0155574
    • J-504113
    • A824971
    • DB-015453
    • MDL: MFCD01311906
    • Inchi: 1S/C10H12F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4,7,17H,2-3,5-6H2
    • InChI Key: QQWTYVSELDRYPM-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=NC(=N1)N1CCC(CC1)O)(F)F

Computed Properties

  • Exact Mass: 247.09300
  • Monoisotopic Mass: 247.093
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.2
  • XLogP3: 1.4

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.383
  • Melting Point: 99 °C
  • Boiling Point: 366.4°C at 760 mmHg
  • Flash Point: 175.4°C
  • Refractive Index: 1.514
  • PSA: 49.25000
  • LogP: 1.52150
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol Security Information

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol Pricemore >>

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1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol Suppliers

Amadis Chemical Company Limited
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(CAS:401930-07-2)1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Order Number:A824971
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):150.0/454.0
Email:sales@amadischem.com

Additional information on 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol

Chemical Profile of 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol (CAS No. 401930-07-2)

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol (CAS No. 401930-07-2) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential therapeutic applications. The compound belongs to the class of pyrimidine derivatives, which are widely recognized for their role in various biological processes and medicinal chemistry. The presence of a trifluoromethyl group at the 4-position of the pyrimidine ring and a piperidine moiety at the 4-position of the molecule introduces specific electronic and steric properties that contribute to its distinct pharmacological profile.

The trifluoromethyl group is a key feature in medicinal chemistry due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. This group often enhances the binding interactions between a drug molecule and its biological target, leading to improved pharmacological efficacy. In the case of 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol, the trifluoromethyl substituent likely plays a crucial role in optimizing its interactions with biological receptors, thereby influencing its potential as an active pharmaceutical ingredient (API).

The piperidine ring is another important structural component that contributes to the compound's pharmacological properties. Piperidine derivatives are known for their favorable pharmacokinetic profiles, including good solubility in water and moderate lipophilicity, which facilitate their absorption, distribution, metabolism, and excretion (ADME) in vivo. The incorporation of a piperidine moiety in 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol suggests that this compound may exhibit favorable bioavailability and metabolic stability, making it a promising candidate for further development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. Studies have shown that pyrimidine derivatives can interact with various enzymes and receptors involved in critical biological pathways. For instance, modifications at the 2-position of the pyrimidine ring can influence binding affinity to enzymes such as kinases, which are often implicated in cancer and inflammatory diseases. The presence of the trifluoromethyl group at the 4-position may further enhance these interactions by increasing the compound's binding enthalpy.

Moreover, the hydroxyl group at the 4-position of the piperidine ring in 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol provides a site for potential functionalization, allowing for further derivatization to tailor specific pharmacological properties. This flexibility makes the compound a valuable scaffold for drug discovery efforts aimed at developing novel therapeutic agents.

In terms of synthetic chemistry, 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol can be synthesized through multi-step organic reactions involving condensation, nucleophilic substitution, and functional group transformations. The synthesis typically begins with commercially available precursors such as trifluoromethylaniline and malononitrile, which undergo cyclization reactions to form the pyrimidine core. Subsequent modifications introduce the piperidine moiety and other functional groups, resulting in the final target molecule.

The compound's potential applications extend to various therapeutic areas. Pyrimidine derivatives have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. The unique structural features of 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol suggest that it may exhibit similar activities by modulating key biological pathways. For example, studies have shown that pyrimidine-based compounds can inhibit kinases involved in tumor growth and progression. The presence of the trifluoromethyl group may enhance these inhibitory effects by improving binding affinity to target enzymes.

Additionally, recent research has highlighted the importance of fluorinated compounds in drug development due to their improved pharmacokinetic properties. Fluoro-substituted molecules often exhibit enhanced metabolic stability and better bioavailability compared to their non-fluorinated counterparts. This makes 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol an attractive candidate for further investigation as a potential therapeutic agent.

Evaluation of this compound's safety profile is also crucial before considering its clinical development. Preliminary toxicology studies can provide insights into its acute toxicity, chronic effects, and potential side reactions. These studies help determine whether further development is warranted and guide dosing strategies if clinical trials proceed.

The growing interest in fluorinated pyrimidine derivatives has spurred numerous research initiatives aimed at discovering new therapeutic agents with improved efficacy and safety profiles. 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol, with its unique structural features, represents a promising addition to this growing class of compounds. Continued research into its pharmacological properties will be essential to unlock its full potential as a therapeutic agent.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:401930-07-2)1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
A824971
Purity:99%/99%
Quantity:1g/5g
Price ($):150.0/454.0
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